Oxolane-3-carbonyl isothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

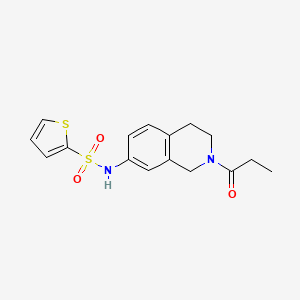

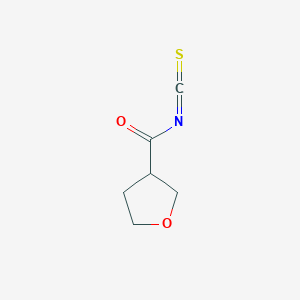

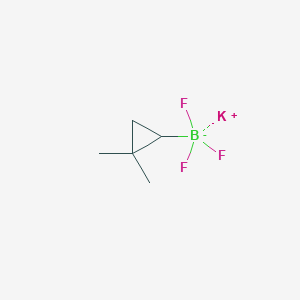

Oxolane-3-carbonyl isothiocyanate is a chemical compound with the CAS Number: 1250581-17-9 . It has a molecular weight of 157.19 and its IUPAC name is tetrahydro-3-furancarbonyl isothiocyanate .

Molecular Structure Analysis

The molecular structure of this compound contains 17 bonds in total, including 10 non-H bonds, 3 multiple bonds, 2 rotatable bonds, and 3 double bonds . It also features 1 five-membered ring, 1 isothiocyanate (aliphatic), 1 ether (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis

This compound has a molecular weight of 157.19 .Wissenschaftliche Forschungsanwendungen

Chemoselective Protection of Carbonyl Compounds

Oxolane-3-carbonyl isothiocyanate is utilized in the chemoselective protection of carbonyl compounds. Studies have shown that carbonyl compounds can be successfully converted into their corresponding oxathiolane, dithiolane, and dithiane derivatives with the aid of catalysts such as yttrium triflate and molybdenyl acetylacetonate. These processes highlight the efficiency of these catalysts in achieving high chemoselective protection of carbonyl compounds, facilitating the synthesis of oxathiolane derivatives under mild conditions (De, 2004; Rana, Guin, Jana, & Roy, 2003).

Formation of Heterocyclic Compounds

The adduct of isocyanide and elemental sulfur has been employed as the isothiocyanate source in reactions with oxirane to form 1,3-oxathiolane-2-imine derivatives. This novel approach allows for the efficient synthesis of these derivatives under optimized conditions, showcasing the versatility of this compound in heterocyclic synthesis (Samzadeh-Kermani & Zamenraz, 2017).

Applications in Antimalarial Research

In the realm of medicinal chemistry, this compound derivatives have been identified in studies focusing on the discovery of new antimalarial compounds. Isocyano and isothiocyanato sesquiterpenes with tri- and bicyclic skeletons, characterized from natural sources, have shown activity against Plasmodium falciparum, highlighting the potential of this compound derivatives in the development of antimalarial therapies (White et al., 2015).

Synthesis of Oxathiolane-2-thiones and Dithiolane-2-thiones

The synthesis of 1,3-oxathiolane-2-thiones and 1,3-dithiolane-2-thiones from epoxides and carbon disulfide, catalyzed by a bimetallic aluminum(salen) complex, further exemplifies the diverse applications of this compound in organic synthesis. This method demonstrates the compound's utility in creating cyclic di- and trithiocarbonates, contributing to the field of organic synthesis by providing a novel mechanism for these reactions (Clegg, Harrington, North, & Villuendas, 2010).

Wirkmechanismus

Target of Action

Oxolane-3-carbonyl isothiocyanate, like other isothiocyanates, primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It governs many intracellular targets including cytochrome P 450 (CYP) enzymes .

Mode of Action

The interaction of this compound with its targets results in the regulation of transcription factors and signaling pathways . This regulation leads to changes in cell cycle and apoptosis, contributing to its well-defined indirect antioxidant and antitumor properties .

Biochemical Pathways

This compound affects several biochemical pathways. It is a product of the hydrolysis of glucosinolates (GSLs), and its action can influence the regulation of transcription factors, signaling pathways, cell cycle, and apoptosis . These affected pathways can have downstream effects such as the induction of antioxidant response and inhibition of tumorigenesis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and antitumor properties . By regulating transcription factors and signaling pathways, it can induce cell cycle arrest and apoptosis, inhibiting the growth of tumor cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the formation of isothiocyanates . Additionally, the presence of the enzyme myrosinase, either in the plant tissue or in the gut microbiota of the individual, is crucial for the hydrolysis of glucosinolates to isothiocyanates .

Biochemische Analyse

Biochemical Properties

Isothiocyanates, a group of compounds to which Oxolane-3-carbonyl isothiocyanate belongs, are known to interact with various enzymes and proteins . They are derived from the enzymatic hydrolysis of glucosinolates (GSLs) and govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Cellular Effects

For instance, they have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They also exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Molecular Mechanism

Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . They also inhibit cell survival signaling molecules such as Akt and NFκB .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical reactions can be observed over time in laboratory settings .

Dosage Effects in Animal Models

Phenethyl isothiocyanate, a type of isothiocyanate, has been shown to display anti-cancer effects, particularly when given before tumor initiation, suggesting a chemopreventive effect in gastric cancer .

Metabolic Pathways

Isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

The transport and distribution of molecules within cells and tissues are generally governed by various transporters or binding proteins .

Subcellular Localization

The subcellular localization of molecules can affect their activity or function .

Eigenschaften

IUPAC Name |

oxolane-3-carbonyl isothiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c8-6(7-4-10)5-1-2-9-3-5/h5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNETZWZAQSQBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2692703.png)

![(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2692706.png)

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2692707.png)

![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2692708.png)

![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)

![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2692711.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)

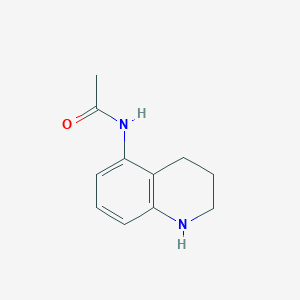

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2692715.png)